molecular formula C21H35N3O B14770575 2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B14770575
M. Wt: 345.5 g/mol
InChI Key: QOKZJPPMIXCQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Amino Group: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Final Assembly: The final step involves the coupling of the piperidine ring with the benzyl and amino groups to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biology: The compound is used in research to study its effects on cellular signaling pathways and receptor binding.

    Industry: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one: Similar structure but with a methyl group instead of a propan-2-yl group.

    2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

The uniqueness of 2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one lies in its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H35N3O

Molecular Weight

345.5 g/mol

IUPAC Name

2-amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)23-12-8-11-19(14-23)15-24(17(3)4)13-18-9-6-5-7-10-18/h5-7,9-10,16-17,19-20H,8,11-15,22H2,1-4H3

InChI Key

QOKZJPPMIXCQIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)CN(CC2=CC=CC=C2)C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.